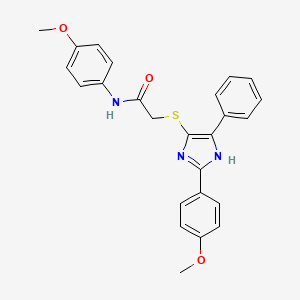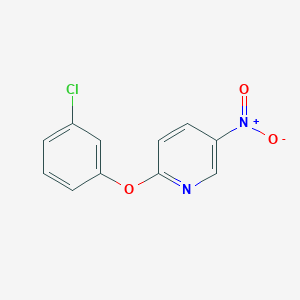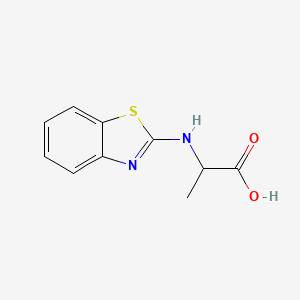![molecular formula C18H13F3N2O B2399063 3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde CAS No. 1006472-12-3](/img/structure/B2399063.png)
3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It includes the reactants, products, and conditions of the reaction .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound. It may also involve computational methods to predict the structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction. It may also involve studying the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, stability, reactivity, etc .Scientific Research Applications
Heterocyclic Chemistry and Drug Development
Heterocyclic compounds, such as pyrazoles, have been extensively studied for their potential in drug development. The synthesis of heterocyclic compounds is a key area of interest due to their prevalence in biologically active molecules. A review by Gomaa and Ali (2020) highlights the significance of pyrazoline derivatives as building blocks for creating a wide array of heterocyclic compounds, including pyrazolo-imidazoles and spiropyridines, which are of interest in the synthesis of dyes and potential pharmacological agents (Gomaa & Ali, 2020).
Catalysis and Organic Synthesis
The reactivity and selectivity of chemical reactions can be significantly enhanced by using organocatalysts. Research into the synthesis of tetrahydrobenzo[b]pyrans, which are valuable heterocyclic compounds, has explored using various aldehydes and organocatalysts, demonstrating the utility of these methods in creating complex molecular architectures (Kiyani, 2018).
Supramolecular Chemistry
The study of supramolecular assemblies, such as those formed by benzene-1,3,5-tricarboxamides (BTAs), showcases the potential for designing novel materials with specific functionalities. These structures are stabilized by hydrogen bonding and have applications ranging from nanotechnology to polymer processing (Cantekin, de Greef, & Palmans, 2012).
Antifungal and Antibacterial Agents
Trifluoromethylpyrazoles, a category that the compound may fall under, have been investigated for their anti-inflammatory and antibacterial properties. The structural location of the trifluoromethyl group on the pyrazole nucleus has a significant impact on the activity profile of these compounds, highlighting the importance of structural features in medicinal chemistry (Kaur, Kumar, & Gupta, 2015).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes, influencing their function .
Mode of Action
It’s plausible that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Based on its structure and the known effects of similar compounds, it’s plausible that it could have a range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O/c19-18(20,21)16-8-4-5-13(9-16)10-23-11-15(12-24)17(22-23)14-6-2-1-3-7-14/h1-9,11-12H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAASPGBXHDIIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole-4-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2398988.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398991.png)


![N'-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2398998.png)
![1-[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2398999.png)

